3-Amino-3-furan-3-yl-propan-1-ol is an organic compound classified as a furan derivative. It possesses a unique structure characterized by a furan ring, an amino group, and a propan-1-ol moiety. The molecular formula for this compound is , and its molecular weight is approximately 141.17 g/mol. This compound is notable for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it of interest in medicinal chemistry and pharmacology .
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. Its classification falls under organic compounds with significant relevance in both chemical research and potential therapeutic applications.
The synthesis of 3-Amino-3-furan-3-yl-propan-1-ol can be achieved via several synthetic routes. One common method involves the reaction of furan-3-carboxaldehyde with an appropriate amine, followed by the reduction of the resulting intermediate to yield the desired alcohol. Another approach includes the use of nitroalkenes as intermediates, which are subsequently reduced to form the amino alcohol .
The molecular structure of 3-Amino-3-furan-3-yl-propan-1-ol features:
Property | Value |
---|---|
Molecular Formula | C7H11NO2 |
Molecular Weight | 141.17 g/mol |
IUPAC Name | 3-amino-3-(furan-3-yl)propan-1-ol |
InChI | InChI=1S/C7H11NO2/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 |
SMILES | NC(CCO)c1ccoc1 |
The structure can be visualized using software that supports SMILES notation for a more detailed analysis .
The primary reactions involving 3-Amino-3-furan-3-yl-propan-1-ol include:
The compound's reactivity is influenced by its functional groups, allowing it to engage in various chemical transformations that are essential in synthetic organic chemistry .
The mechanism of action for 3-Amino-3-furan-3-yl-propan-1-ol primarily revolves around its interactions within biological systems:
Research continues to elucidate the precise mechanisms through which this compound operates at the molecular level, with ongoing studies focusing on its biological efficacy .
The physical properties of 3-Amino-3-furan-3-yl-propan-1-ol include:
Chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Solubility | Soluble in water |
Stability | Stable under normal conditions |
These properties make it suitable for various applications in chemical synthesis and research .
The applications of 3-Amino-3-furan-3-yl-propan-1-ol span multiple fields:
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3